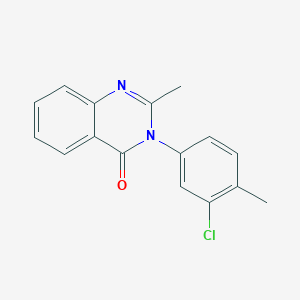
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one is an organic compound belonging to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core substituted with a 3-chloro-4-methylphenyl group at the 3-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-methylbenzoic acid.
Formation of Quinazolinone Core: The 3-chloro-4-methylaniline undergoes a cyclization reaction with 2-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.
Substitution Reaction: The quinazolinone core is then subjected to a substitution reaction with 3-chloro-4-methylphenyl isocyanate to introduce the 3-chloro-4-methylphenyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
類似化合物との比較
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 3-chloro-4-methylphenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-8-12(9-14(10)17)19-11(2)18-15-6-4-3-5-13(15)16(19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWISDZATTWYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
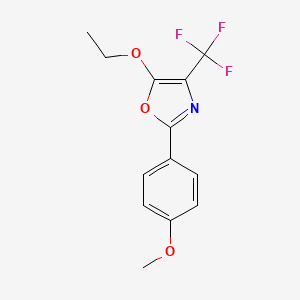
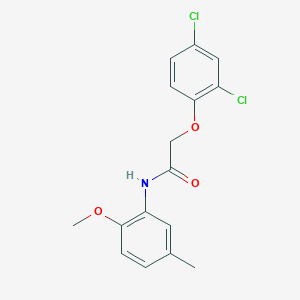
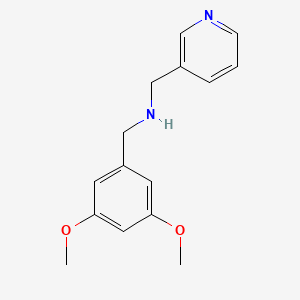
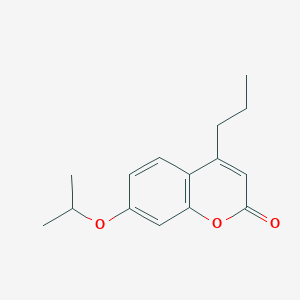
![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)
![methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5772300.png)
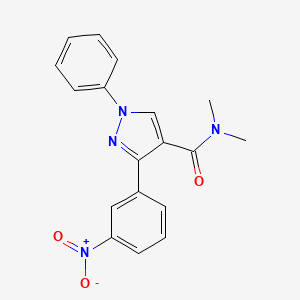
![5-[3,5-bis(ethoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5772311.png)
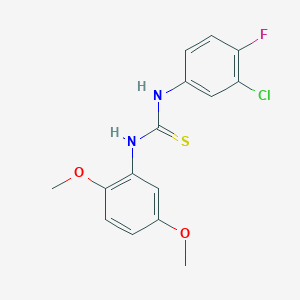
![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-ethyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5772336.png)
![methyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5772345.png)
![(5E)-5-[4-(naphthalen-2-ylmethoxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5772348.png)
![6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B5772351.png)
